An In-depth Technical Guide to 2-Fluorothiophenol
An In-depth Technical Guide to 2-Fluorothiophenol
CAS Number: 2557-78-0
This technical guide provides a comprehensive overview of 2-Fluorothiophenol, a critical building block in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, reactivity, and applications, with a focus on practical laboratory implementation.
Chemical and Physical Properties
2-Fluorothiophenol is a colorless to light yellow liquid with a characteristic strong, pungent odor.[1] Its key physical and chemical properties are summarized in the table below. The presence of a highly electronegative fluorine atom ortho to the thiol group significantly influences the molecule's electronic properties, reactivity, and intramolecular interactions.[2][3] Computational studies have shown that 2-Fluorothiophenol exists as two planar conformers, cis and trans, with the cis conformer being more stable due to a weak intramolecular S-H···F hydrogen bond.[2]
| Property | Value | Reference |
| CAS Number | 2557-78-0 | [1] |
| Molecular Formula | C₆H₅FS | [1][4] |
| Molecular Weight | 128.17 g/mol | [4][5] |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Boiling Point | 61-62 °C at 35 mmHg | [6] |
| Density | 1.2 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.557 | [6] |
| Flash Point | 118 °F (47.8 °C) | [6] |
| pKa | 6.00 ± 0.43 (Predicted) | [1][7] |
| Storage | Air sensitive; store under inert atmosphere. Ambient temperatures. | [1] |
| Solubility | Sparingly soluble in water. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Fluorothiophenol.
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¹H NMR Spectroscopy: Data for 2-Fluorothiophenol is available, which is essential for confirming its structure.[8][9]
-
¹³C NMR Spectroscopy: While specific data for 2-Fluorothiophenol was not found, related spectra for similar compounds are available for comparison.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands. The C-F stretching vibration appears around 1265 cm⁻¹ and 1221 cm⁻¹, while the C-S stretching is observed at approximately 1077 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring are located at 1581 cm⁻¹ and 1475 cm⁻¹.[11]
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Mass Spectrometry (MS): GC-MS data is available for 2-Fluorothiophenol, with major peaks observed at m/z 128 and 108.[5]
Synthesis of 2-Fluorothiophenol
Several synthetic routes to 2-Fluorothiophenol have been reported, offering flexibility based on available starting materials and desired scale.
General Synthesis Workflow
The following diagram illustrates a common synthetic pathway.
Caption: General synthetic routes to 2-Fluorothiophenol.
Experimental Protocols
Method 1: Reduction of 2-Fluorobenzenesulfonyl Chloride
This is a widely used method for preparing thiophenols.[12] The general procedure involves the reduction of the sulfonyl chloride using a strong reducing agent like zinc dust in an acidic medium.[12][13]
-
Reactants: 2-Fluorobenzenesulfonyl chloride, zinc dust, sulfuric acid.
-
Procedure Outline:
-
A mixture of ice and concentrated sulfuric acid is prepared in a flask and cooled to below 0 °C.
-
2-Fluorobenzenesulfonyl chloride is slowly added to the cold acid mixture with stirring.
-
Zinc dust is then added in portions, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is heated to complete the reduction.
-
The product, 2-Fluorothiophenol, is isolated by steam distillation.
-
The distilled product is separated from the aqueous layer, dried, and purified by vacuum distillation.
-
Method 2: From 2-Fluoroaniline via Diazotization
This method involves the conversion of 2-fluoroaniline to a diazonium salt, followed by reaction with a sulfur-containing reagent.[14]
-
Reactants: 2-Fluoroaniline, sodium nitrite (B80452), acid (e.g., HCl), potassium ethyl xanthate.
-
Procedure Outline:
-
2-Fluoroaniline is dissolved in an aqueous acid solution and cooled.
-
A solution of sodium nitrite is added dropwise to form the diazonium salt.
-
The cold diazonium salt solution is then added to a solution of potassium ethyl xanthate.
-
The resulting xanthate intermediate is hydrolyzed, typically by heating with an alkali, to yield 2-Fluorothiophenol.
-
The product is isolated by extraction and purified by distillation.
-
Reactivity and Applications in Drug Development
The thiol group in 2-Fluorothiophenol is a potent nucleophile, making it a versatile reagent in organic synthesis.[2] It readily participates in S-alkylation, S-arylation, and oxidation reactions.[2] The presence of the ortho-fluorine atom can influence the acidity and nucleophilicity of the thiol group.[3]
2-Fluorothiophenol is a valuable intermediate in the synthesis of pharmaceuticals, where the fluorinated aromatic thiol moiety can impart desirable properties such as increased metabolic stability and enhanced binding affinity.[1][2][12]
Application Example: Synthesis of Metopimazine
2-Fluorothiophenol is a key starting material in the synthesis of Metopimazine, a phenothiazine-based antiemetic drug.[6]
Caption: Multi-step synthesis of Metopimazine from 2-Fluorothiophenol.
The synthesis involves several key transformations:[6]
-
S-Arylation: 2-Fluorothiophenol is reacted with o-nitro-p-methylsulfonyl chlorobenzene in acetone (B3395972) to form 2-(2-Fluorophenylthio)-5-(methylsulfonyl)nitrobenzene.
-
Nitro Group Reduction: The nitro group of the intermediate is reduced to an amine using ethanol (B145695) and ferric chloride, yielding 2-(2-Fluorophenylthio)-5-(methylsulfonyl)aniline.
-
Cyclization: The aniline (B41778) derivative undergoes intramolecular cyclization in the presence of sodium hydride in DMSO to form the phenothiazine (B1677639) core structure, 2-methanesulfonyl-10H-phenothiazine.
-
Further Functionalization: The phenothiazine core is then subjected to a series of reactions, including N-acylation, oxidation, and coupling with a piperidine (B6355638) side chain, to afford the final product, Metopimazine.
Safety and Handling
2-Fluorothiophenol is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is a flammable liquid and vapor.[5] It causes skin and eye irritation and may cause respiratory irritation.[1][5]
-
Handling Precautions:
-
Work in a well-ventilated area or in a fume hood.
-
Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.[1]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) as it is air-sensitive.[1]
-
Avoid breathing vapors.
-
-
First Aid:
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
In all cases of exposure, seek immediate medical attention.[6]
-
-
Incompatible Materials: Strong oxidizing agents.
This guide is intended for informational purposes only and should not be considered a substitute for a thorough risk assessment before handling this chemical. Always consult the latest Safety Data Sheet (SDS) for complete safety information.
References
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- 7. 2-FLUOROTHIOPHENOL | 2557-78-0 [chemicalbook.com]
- 8. 2-FLUOROTHIOPHENOL(2557-78-0) 1H NMR [m.chemicalbook.com]
- 9. 2-FLUOROTHIOPHENOL(2557-78-0)IR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
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- 13. Organic Syntheses Procedure [orgsyn.org]
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